

An In-depth Technical Guide to 3-Ethoxybenzene-1-sulfonyl chloride

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Compound of Interest

Compound Name: 3-Ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1453719

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethoxybenzene-1-sulfonyl chloride**, a key intermediate in organic and medicinal chemistry. This document consolidates its chemical and physical properties, synthesis, and reactivity, offering valuable information for its application in research and drug development.

Core Properties of 3-Ethoxybenzene-1-sulfonyl chloride

3-Ethoxybenzene-1-sulfonyl chloride, with the CAS Number 69129-60-8, is an aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of various organic molecules.^{[1][2]} Its utility stems from the reactive sulfonyl chloride group, which can readily undergo nucleophilic substitution.

Physicochemical Data

A summary of the key physicochemical properties for **3-Ethoxybenzene-1-sulfonyl chloride** and the closely related 3-Methoxybenzenesulfonyl chloride are presented below for comparative analysis.

Property	3-Ethoxybenzene-1-sulfonyl chloride	3-Methoxybenzenesulfonyl chloride
CAS Number	69129-60-8	10130-74-2[3][4]
Molecular Formula	C ₈ H ₉ ClO ₃ S[5]	C ₇ H ₇ ClO ₃ S[3]
Molecular Weight	219.9961 g/mol (Monoisotopic Mass)[5]	206.65 g/mol [3][4]
Predicted XlogP	2.0[5]	1.6[3]
Density	Not available	1.460 g/mL at 25 °C[4]
Refractive Index	Not available	n ₂₀ /D 1.5560[4]

Synthesis and Reactivity

Sulfonyl chlorides are important intermediates in organic synthesis.[6] The synthesis of aryl sulfonyl chlorides, such as **3-Ethoxybenzene-1-sulfonyl chloride**, can be achieved through several established methods.

A general and widely used method for the preparation of aromatic sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[7][8] This electrophilic aromatic substitution reaction is often carried out in two steps to control the reaction conditions and minimize the formation of byproducts like sulfones.[8]

General Experimental Protocol for the Synthesis of Aryl Sulfonyl Chlorides

The following is a generalized protocol based on common methods for the synthesis of aryl sulfonyl chlorides. This should be adapted and optimized for the specific synthesis of **3-Ethoxybenzene-1-sulfonyl chloride**.

Materials:

- Ethoxybenzene
- Chlorosulfonic acid

- Inorganic salt catalyst (e.g., sodium sulfate)[8]
- Ice
- Water
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., magnesium sulfate)

Procedure:

- In a reaction vessel equipped with a stirrer and a dropping funnel, the arene (ethoxybenzene) and an inorganic salt catalyst are introduced.
- The mixture is cooled to a low temperature (typically between -5°C and 10°C) using an ice bath.
- Chlorosulfonic acid is added dropwise to the stirred mixture, maintaining the low temperature to control the sulfonation reaction.[8]
- After the initial addition, the reaction may be allowed to warm to a slightly higher temperature and stirred for a period to ensure complete sulfonation.
- A second portion of chlorosulfonic acid or another chlorinating agent like thionyl chloride may be added at a controlled temperature to convert the resulting sulfonic acid into the sulfonyl chloride.[7][9]
- Upon completion, the reaction mixture is carefully poured into ice water to precipitate the crude sulfonyl chloride.
- The product is then extracted with an organic solvent. The organic layers are combined, washed with water, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude aryl sulfonyl chloride.
- Further purification can be achieved by recrystallization or distillation.

General Reactivity

Sulfonyl chlorides are reactive electrophiles that readily react with a variety of nucleophiles. This reactivity is central to their utility in chemical synthesis.[6][7] Key reactions include:

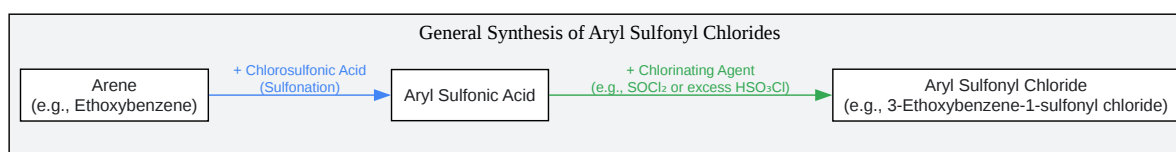
- Hydrolysis: Reaction with water to form the corresponding sulfonic acid.[7]
- Alcoholysis: Reaction with alcohols in the presence of a base to form sulfonate esters.[7]
- Aminolysis: Reaction with primary or secondary amines to yield sulfonamides, a reaction known as the Hinsberg test.[7]
- Friedel-Crafts Reaction: Reaction with arenes in the presence of a Lewis acid catalyst to form sulfones.[7]

Applications in Drug Development

The sulfonyl chloride moiety is a key pharmacophore found in a variety of therapeutic agents. Its derivatives have been investigated for a range of biological activities, including anticancer, antiparasitic, and antiproliferative effects.[10][11] The ability to easily form stable sulfonamides and sulfonate esters allows for the facile derivatization of lead compounds to explore structure-activity relationships and optimize pharmacokinetic properties.

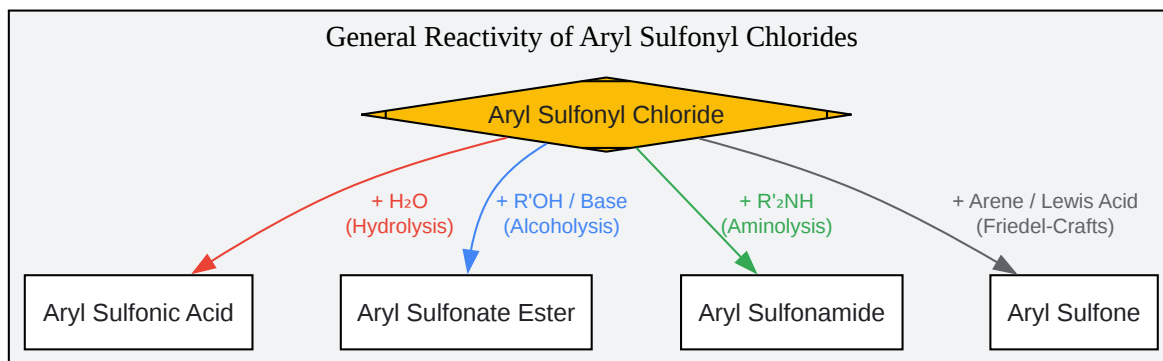
Visualizing Synthesis and Reactivity

To better illustrate the chemical processes discussed, the following diagrams are provided in the DOT language.



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Caption: General two-step synthesis of aryl sulfonyl chlorides.



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Caption: Key reactions of aryl sulfonyl chlorides with various nucleophiles.

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